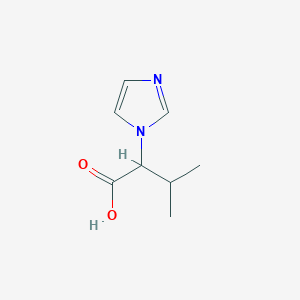

2-(1H-Imidazol-1-YL)-3-methylbutanoic acid

Description

Contextualization within Imidazole-Derived Chemical Entities

The imidazole (B134444) ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. wikipedia.orgbohrium.com This structural motif is of paramount importance in chemistry and biology, forming the core of many significant biological molecules and pharmaceuticals. wikipedia.orglifechemicals.com Imidazole derivatives are known for a wide array of pharmacological activities, including anticancer, antifungal, and antihypertensive properties. lifechemicals.comnih.gov

The imidazole ring is a key component in the essential amino acid histidine and its derivative, the hormone histamine (B1213489). wikipedia.orgtsijournals.com Its presence in numerous alkaloids and commercially available drugs like the antibiotic metronidazole (B1676534) and the anticancer agent mercaptopurine underscores its versatile role in medicinal chemistry. lifechemicals.comnih.gov The compound 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid belongs to this broad and vital class of chemical entities. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making imidazole compounds useful in the development of metal-organic frameworks and various types of sensors. bohrium.com The imidazole moiety is polar and can participate in hydrogen bonding, influencing the solubility and interaction of the molecule with biological targets. tsijournals.com

Table 1: Properties of Imidazole

| Property | Value |

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.077 g/mol |

| Appearance | White or pale yellow solid |

| Melting Point | 89 to 91 °C |

| Boiling Point | 256 °C |

| Acidity (pKa) | 6.95 (for the conjugate acid) |

Data sourced from multiple references. wikipedia.org

Relevance to Branched-Chain Amino Acid Analogues

Branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine, are essential amino acids characterized by their non-linear, aliphatic side chains. nih.govresearchgate.net They are fundamental building blocks for proteins and play crucial roles in energy homeostasis and cell signaling. nih.govresearchgate.net

This compound is a structural analogue of the BCAA L-valine. In this compound, the alpha-amino group of valine is replaced by a 1H-imidazol-1-yl group. This modification from a primary amine to a heterocyclic ring system significantly alters the molecule's steric and electronic properties while retaining the characteristic branched-chain carbon skeleton of valine. The synthesis of related compounds, such as rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol, has been achieved starting from L-valine, highlighting the direct structural relationship. nih.gov The study of BCAA analogues is an active area of research, as modifications to the amino acid structure can lead to compounds with novel biological activities or utility as research tools to probe metabolic pathways. nih.govmdpi.com For instance, valsartan, an antihypertensive drug, is a derivative of a valine analogue. nih.gov

Table 2: Comparison of L-Valine and its Imidazole Analogue

| Feature | L-Valine | This compound |

| Backbone | 3-methylbutanoic acid | 3-methylbutanoic acid |

| Group at C2 | Amino group (-NH₂) | Imidazole ring |

| Classification | Branched-Chain Amino Acid | Branched-Chain Amino Acid Analogue |

| Chirality | Chiral center at C2 | Chiral center at C2 |

Overview of Research Significance in Synthetic Organic Chemistry

The synthesis of imidazole-containing carboxylic acids is of considerable interest in synthetic organic chemistry due to their potential as key intermediates for more complex molecules, particularly in the pharmaceutical industry. sciforum.netnih.gov For example, the structurally similar imidazol-1-yl-acetic acid is a crucial precursor for the synthesis of Zoledronic acid, a potent bisphosphonate drug. nih.govajgreenchem.com

The synthesis of this compound and related structures often involves the N-alkylation of imidazole with a suitable substrate. nih.gov A common route to a precursor of the target compound involves starting with the corresponding amino acid, L-valine. For instance, methyl 2-(1H-imidazol-1-yl)-3-methylbutanoate can be prepared from L-valine. nih.gov This methyl ester can then be hydrolyzed to yield the desired carboxylic acid. A similar strategy has been employed starting from phenylalanine to produce (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, demonstrating the general applicability of using amino acids as chiral starting materials for these types of compounds. nih.gov

Various synthetic methods have been developed for creating the core imidazole-acetic acid structure, often involving the reaction of imidazole with haloacetates (such as tert-butyl chloroacetate (B1199739) or benzyl (B1604629) chloroacetate) in the presence of a base, followed by hydrolysis or deprotection to yield the final acid. sciforum.netnih.govajgreenchem.com These synthetic routes are designed to be efficient and scalable, reflecting the importance of these building blocks in broader synthetic campaigns. sciforum.netnih.gov The presence of both a carboxylic acid and an imidazole ring provides two reactive handles for further chemical modification, making this compound a versatile synthon for constructing diverse chemical libraries.

Table 3: Common Synthetic Precursors for Imidazole-Carboxylic Acids

| Imidazole Precursor | Carboxylic Acid Precursor | Resulting Intermediate Type |

| Imidazole | tert-Butyl bromoacetate | Imidazol-1-yl-acetic acid tert-butyl ester |

| Imidazole | Benzyl chloroacetate | Benzyl ester of imidazole-1-yl-acetic acid |

| Imidazole | Methyl chloroacetate | Methyl ester of imidazole-1-yl-acetic acid |

| L-Valine | (via multi-step synthesis) | Methyl 2-(1H-imidazol-1-yl)-3-methylbutanoate |

Data compiled from multiple synthetic procedures. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)7(8(11)12)10-4-3-9-5-10/h3-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCYGUNYRIGUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1h Imidazol 1 Yl 3 Methylbutanoic Acid and Its Analogues

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of 2-(1H-imidazol-1-yl)-3-methylbutanoic acid is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis approaches aim to produce a single enantiomer of the target molecule, maximizing its desired therapeutic or functional properties.

One effective strategy for achieving high enantioselectivity is through asymmetric hydrogenation . This method has been successfully employed in the synthesis of related imidazole-substituted amino acids. For instance, the asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst can yield the desired enantiomer with high enantiomeric excess (ee). nih.gov The choice of catalyst, often a transition metal complex with a chiral ligand, is crucial for the success of this approach.

Another approach involves the use of diastereoisomeric salt resolution . This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as quinidine, to form diastereomeric salts. These salts can then be separated by crystallization, followed by the liberation of the desired enantiomer. While effective, this method can be lower in yield compared to asymmetric synthesis. nih.gov An integrated approach, combining asymmetric hydrogenation to enrich one enantiomer followed by crystallization, has been shown to significantly improve both yield and enantiomeric purity. nih.gov

| Method | Key Features | Reported Efficiency |

| Asymmetric Hydrogenation | Utilizes chiral catalysts to introduce stereocenters with high selectivity. | Can achieve high conversions and up to 83% ee for related structures. nih.gov |

| Diastereoisomeric Salt Resolution | Separates enantiomers through the formation and crystallization of diastereomeric salts. | Yields of around 33% with 98% ee have been reported for similar compounds. nih.gov |

| Integrated Approach | Combines asymmetric hydrogenation with crystallization for enhanced efficiency. | Can result in significantly higher yields (e.g., 76%) and enantiomeric purity (e.g., 94% ee). nih.gov |

Multicomponent Reaction Strategies in Imidazole (B134444) Ring Formation

For the synthesis of the imidazole core, various MCRs have been developed. A common strategy involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) source. organic-chemistry.org These reactions can be catalyzed by various catalysts, including Lewis acids and Brønsted acids, and can often be performed under mild conditions. organic-chemistry.org The diversity of commercially available starting materials allows for the generation of a wide library of substituted imidazoles. bohrium.comacs.org

A metal-free synthetic route for tri- and tetrasubstituted imidazoles has been developed using an acid-promoted multicomponent reaction, which proceeds in good to excellent yields with a range of functionalities. acs.org This highlights the versatility of MCRs in generating structurally diverse imidazole scaffolds. acs.org

| MCR Type | Components | Advantages |

| Four-component reaction | 1,2-dicarbonyl, aldehyde, primary amine, ammonium acetate | High efficiency, good to excellent yields, solvent-free conditions possible. organic-chemistry.orgrsc.org |

| Acid-promoted MCR | Internal alkyne, aldehyde, aniline | Metal-free, high structural diversity, good to excellent yields. acs.org |

Derivatization from Precursor Imidazole Carboxylic Acids

Another versatile approach to synthesizing this compound and its analogues is through the derivatization of pre-existing imidazole carboxylic acids. This strategy allows for the late-stage introduction of the desired amino acid side chain, providing flexibility in the synthesis of a variety of target molecules.

The synthesis of precursor imidazole-4-carboxylic acids and imidazole-2-carboxylic acids has been well-established. nih.govgoogle.com These precursors can then be subjected to various chemical transformations to introduce the desired functionalities. For example, the carboxylic acid group can be activated and coupled with an appropriate amino acid derivative. derpharmachemica.com

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has been reported, demonstrating the importance of appropriate substituents at the 1-position of the imidazole ring to achieve desired biological activity. nih.gov This highlights the potential of this derivatization strategy for creating analogues with tailored properties.

Incorporation into Solid-Phase Synthesis Protocols

Solid-phase synthesis (SPS) is a powerful technique for the rapid and efficient synthesis of peptides and other oligomers. The incorporation of non-proteinogenic amino acids like this compound into solid-phase protocols allows for the creation of novel peptides and peptidomimetics with unique structural and functional properties.

The solid-phase synthesis of peptides containing imidazole-based amino acids has been successfully demonstrated. nih.gov These methods are compatible with standard Fmoc solid-phase peptide synthesis conditions, allowing for the seamless integration of these unnatural amino acids into peptide chains. nih.gov The synthesis of polyamides containing imidazole and pyrrole (B145914) amino acids has also been reported, showcasing the versatility of this approach. caltech.edu

The development of efficient coupling procedures and protecting group strategies is crucial for the successful incorporation of these building blocks into solid-phase synthesis. nih.gov The use of automated peptide synthesizers can further enhance the efficiency and throughput of this methodology. researchgate.net

| Protocol | Key Features | Applications |

| Fmoc Solid-Phase Peptide Synthesis | Compatible with standard peptide synthesis conditions, allowing for the incorporation of imidazole-containing amino acids. nih.govresearchgate.net | Synthesis of novel peptides and peptidomimetics. nih.gov |

| Solid-Phase Polyamide Synthesis | Enables the synthesis of sequence-specific DNA binding polyamides containing imidazole amino acids. caltech.edu | Development of molecules for targeted DNA recognition. caltech.edu |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles in the synthesis of imidazole derivatives is of growing importance to minimize the environmental impact of chemical processes. researchgate.netresearchgate.net Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com

Several green approaches have been developed for the synthesis of imidazoles, including the use of environmentally benign solvents like water, and the employment of biocatalysts such as lemon juice. researchgate.netwjbphs.comnih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

One-pot synthesis protocols, which are often inherent to multicomponent reactions, align well with the principles of green chemistry by reducing the number of reaction steps and purification procedures. asianpubs.org The development of eco-friendly and efficient strategies for imidazole synthesis is an active area of research, with a focus on creating more sustainable chemical processes. researchgate.netnih.gov

| Green Chemistry Approach | Examples | Benefits |

| Use of Green Solvents | Water nih.gov | Reduced environmental impact, improved safety. nih.gov |

| Biocatalysis | Lemon juice as a catalyst researchgate.net | Inexpensive, biodegradable, non-toxic catalyst. researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation for imidazole ring formation researchgate.net | Shorter reaction times, higher yields, energy efficiency. researchgate.net |

| One-Pot Synthesis | Multicomponent reactions asianpubs.org | Reduced waste, improved atom economy, simplified procedures. asianpubs.org |

Chemical Reactivity and Derivatization Pathways of 2 1h Imidazol 1 Yl 3 Methylbutanoic Acid

Exploration of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds. These transformations are fundamental in modifying the compound's physicochemical properties.

Standard esterification procedures, such as the Fischer-Speier method, can be employed to convert the carboxylic acid to its corresponding esters. This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst. While specific studies on 2-(1H-imidazol-1-yl)-3-methylbutanoic acid are not prevalent, the successful esterification of related imidazolyl-alkanoic acids, like 2-(imidazol-1-yl)succinic acid, to their corresponding esters has been documented. nih.gov

Amide formation is another key transformation, readily achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. nih.govbeilstein-journals.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can directly facilitate amide bond formation between the carboxylic acid and an amine. sci-hub.st

The carboxylic acid group can also undergo reduction. While direct reduction of carboxylic acids requires strong reducing agents like lithium aluminum hydride (LiAlH₄), a more common approach involves a two-step process. researchgate.net First, the acid is converted to an ester, which is then reduced to the corresponding primary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation has been demonstrated for the analogous compound, methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate, which was successfully reduced to (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol. nih.gov

Decarboxylation, the removal of the carboxyl group, is another potential transformation, although it often requires harsh conditions or specific activating groups. For α-oxo carboxylic acids, visible-light photoredox catalysis provides a mild method for decarboxylation. pearson.com

Table 1: Key Transformations of the Carboxylic Acid Group

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl 2-(1H-imidazol-1-yl)-3-methylbutanoate |

| Amide Formation | 1. SOCl₂ or Oxalyl Chloride2. Amine (RNH₂) | N-alkyl-2-(1H-imidazol-1-yl)-3-methylbutanamide |

| Reduction to Alcohol | 1. Esterification2. NaBH₄ or LiAlH₄ | 2-(1H-imidazol-1-yl)-3-methylbutan-1-ol |

Investigations into Imidazole (B134444) Ring Functionalization and Stability

The imidazole ring is an aromatic heterocycle that can undergo various functionalization reactions, primarily electrophilic substitution and N-alkylation. The ring's stability is generally robust, though it can be influenced by the reaction conditions.

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. pearson.com The N-1 nitrogen has a pKa of approximately 14.5, making it less acidic than carboxylic acids but more acidic than alcohols. The N-3 nitrogen is basic, with the pKa of its conjugate acid being around 7. pearson.com This basicity allows for protonation to form imidazolium (B1220033) salts.

Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 and C5 positions of the imidazole ring, as these are the most electron-rich carbons. uiowa.edu The presence of the alkylbutanoic acid substituent at the N-1 position may influence the regioselectivity of these substitutions.

N-alkylation at the N-3 position is a common reaction for 1-substituted imidazoles. This reaction proceeds by treating the imidazole with an alkyl halide in the presence of a base. This creates a quaternary imidazolium salt, which can be useful as an ionic liquid or a precursor for N-heterocyclic carbenes. N-alkylation has been extensively studied for various imidazole derivatives. researchgate.net

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Evans-Lam couplings, offer powerful methods for C-C and C-N bond formation on the imidazole ring. libretexts.orgmdpi.com These reactions typically require prior functionalization of the imidazole ring, for example, with a halogen atom, to serve as a coupling partner.

The imidazole ring is generally stable under a range of acidic and basic conditions, a property essential for its prevalence in biological systems and its use in synthesis. nih.gov However, extreme pH and temperature conditions can lead to ring-opening or other degradative pathways.

Table 2: Functionalization of the Imidazole Ring

| Reaction Type | Position of Functionalization | Typical Reagents | Product Type |

| N-Alkylation | N-3 | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Quaternary Imidazolium Salt |

| Electrophilic Halogenation | C-4 and/or C-5 | N-Bromosuccinimide (NBS) | Bromo-substituted imidazole derivative |

| Suzuki-Miyaura Coupling | C-2, C-4, or C-5 (pre-halogenated) | Arylboronic acid, Pd catalyst, Base | Aryl-substituted imidazole derivative |

Formation of Conjugates and Adducts (e.g., Aza-Michael Addition)

The nucleophilic character of the N-3 nitrogen of the imidazole ring allows it to participate in conjugate addition reactions, most notably the aza-Michael addition. In this reaction, the imidazole adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound, to form a new C-N bond. sci-hub.stlibretexts.org

The reaction of this compound with various Michael acceptors would lead to the formation of a variety of adducts, expanding the molecular diversity accessible from this starting material. The carboxylic acid group may need to be protected, for example as an ester, to prevent unwanted side reactions under the basic conditions often used for aza-Michael additions.

Table 3: Example of Aza-Michael Addition

| Reactants | Catalyst | Product Structure |

| This compound (or its ester) + Methyl acrylate | Base (e.g., DBU, Cs₂CO₃) | Methyl 3-(3-(1-(1-carboxy-2-methylpropyl)-1H-imidazol-3-ium-3-yl)propanoate) |

Pathways to Cyclic Derivatives (e.g., Lactones, Lactams)

The bifunctional nature of this compound, possessing both a carboxylic acid and a nucleophilic imidazole ring, allows for the potential formation of various cyclic derivatives through intramolecular reactions.

While the direct formation of a lactone (a cyclic ester) from the carboxylic acid and a hydroxyl group on the side chain is not possible with the parent compound, derivatization to introduce a hydroxyl group could enable intramolecular cyclization. General methods for lactone synthesis often involve the cyclization of hydroxy acids under acidic or basic conditions, or through the use of specific coupling agents. nih.govorganic-chemistry.org

More plausibly, intramolecular reactions could lead to the formation of lactams (cyclic amides) or other fused heterocyclic systems. For instance, if the carboxylic acid is converted to an activated form, such as an acyl chloride or an active ester, it could potentially react with the N-3 nitrogen of the imidazole ring under certain conditions to form a fused bicyclic system. However, the formation of such a strained ring system might be energetically unfavorable.

A more likely pathway to cyclic derivatives involves the modification of the butanoic acid side chain. For example, the introduction of an amine group on the side chain could lead to the formation of a lactam through intramolecular amide bond formation. The synthesis of γ-lactams through the intramolecular aldol-like cyclization of appropriately substituted alkylimidazoles has been reported. uiowa.edu This suggests that with suitable modifications, this compound could serve as a precursor to various cyclic structures.

Table 4: Potential Cyclic Derivatives

| Derivative Type | Synthetic Precursor Requirement | General Cyclization Strategy |

| Lactone | Introduction of a hydroxyl group on the butanoic acid side chain | Acid- or base-catalyzed intramolecular esterification |

| Lactam | Introduction of an amino group on the butanoic acid side chain | Intramolecular amide bond formation |

| Fused Imidazole System | Activation of the carboxylic acid and intramolecular reaction with the imidazole ring | Intramolecular nucleophilic acyl substitution |

Spectroscopic and Advanced Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and conformational dynamics of molecules like 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid.

Detailed ¹H and ¹³C NMR analyses provide the primary constitutional data. The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methine proton at the chiral center (C2), the methine and methyl protons of the isopropyl group, and the acidic proton of the carboxyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. For a related compound, (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, characteristic ¹³C NMR signals were observed at 38.41 (CH₂), 62.26 (CH), 64.21 (CH₂OH), and several peaks in the aromatic region, providing a reference for the expected chemical shifts in the target molecule. nih.gov

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are pivotal for conformational studies. mdpi.com NOESY experiments can detect through-space correlations between protons that are in close proximity, typically within 5 Å. This data is crucial for determining the preferred orientation of the imidazole ring relative to the alkyl backbone and the rotational conformation (rotamers) around the C2-C3 bond. The observation of NOE cross-peaks between specific imidazole protons and protons on the isopropyl group would define the molecule's folded or extended conformations in solution. nih.gov The magnitude of scalar coupling constants (³J-values) between vicinal protons, particularly H2-H3, can further refine the conformational model by providing information about dihedral angles via the Karplus equation.

The pH of the solution significantly influences the NMR spectrum, particularly the chemical shifts of the imidazole ring protons (H2, H4, and H5), due to protonation of the basic nitrogen atom. This property has been exploited in related imidazol-1-ylalkanoic acids, which serve as extrinsic ¹H NMR probes for determining intracellular and extracellular pH. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and pH.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| COOH | 10.0 - 12.0 | 170.0 - 175.0 |

| C2-H | 4.0 - 4.5 | 60.0 - 65.0 |

| C3-H | 2.2 - 2.6 | 30.0 - 35.0 |

| C4-H₃ (x2) | 0.9 - 1.2 | 18.0 - 22.0 |

| Imidazole C2'-H | 7.5 - 8.0 | 135.0 - 140.0 |

| Imidazole C4'-H | 7.0 - 7.3 | 125.0 - 130.0 |

| Imidazole C5'-H | 6.8 - 7.1 | 118.0 - 122.0 |

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Techniques such as Electrospray Ionization (ESI) are particularly well-suited for analyzing such polar, non-volatile compounds.

In positive-ion mode ESI-MS, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₃N₂O₂ for the [M+H]⁺ ion).

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to map its fragmentation patterns. These pathways provide structural information and can be used to identify the compound in complex mixtures or to study its metabolic or degradation products. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of carbon dioxide (CO₂): Decarboxylation is a characteristic fragmentation of protonated amino acids and their derivatives.

Cleavage of the isopropyl group: Loss of a C₃H₇ radical or C₃H₆ (propene).

Cleavage of the imidazole ring: Resulting in characteristic ions corresponding to the protonated imidazole or the remaining butanoic acid backbone.

Studies on the fragmentation of related heterocyclic compounds, such as 1,2,4-triazolylthioacetate acids, have shown that cleavage of the side chain and fragmentation of the heterocyclic ring are dominant pathways, which can be used to confirm the structure of new derivatives. researchgate.net

Table 2: Predicted Key Fragments in ESI-MS/MS of this compound

| m/z (Proposed) | Formula of Ion | Description of Loss from [M+H]⁺ |

| 183.0977 | C₈H₁₃N₂O₂⁺ | Protonated Molecular Ion [M+H]⁺ |

| 165.0871 | C₈H₁₁N₂O⁺ | Loss of H₂O |

| 139.1028 | C₇H₁₃N₂O⁺ | Loss of CO₂ |

| 111.0715 | C₆H₉N₂⁺ | Loss of COOH and H₂O |

| 69.0453 | C₃H₅N₂⁺ | Imidazole fragment ion |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly available, the structure of its reduced analog, rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol, offers significant insight. nih.gov

This related compound crystallizes in the monoclinic space group P2₁/n. nih.gov In its crystal lattice, molecules are linked by intermolecular O—H···N hydrogen bonds, forming chains. nih.gov It is highly probable that this compound would exhibit a similar, robust hydrogen-bonding network. In the acid, the carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the non-substituted nitrogen of the imidazole ring is a strong hydrogen bond acceptor. This would likely lead to strong intermolecular O—H···N hydrogen bonds, forming dimers or extended chains that stabilize the crystal packing. The precise conformation of the molecule in the solid state, including the torsion angles that define the orientation of the imidazole and isopropyl groups, would be definitively established.

Table 3: Crystallographic Data for the Analogous Compound rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.356 (4) |

| b (Å) | 7.212 (3) |

| c (Å) | 16.549 (5) |

| β (°) | 90.54 (3) |

| Volume (ų) | 877.9 (7) |

| Z (molecules/cell) | 4 |

Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful method for molecular fingerprinting. mdpi.com Each technique provides a unique spectrum based on the vibrational modes of the molecule's functional groups, which can be used for identification and for studying intermolecular interactions. mdpi.com

The FT-IR and Raman spectra of this compound would be rich in information. Key vibrational modes can be assigned to specific functional groups:

Carboxylic Acid Group: A very broad O-H stretching band is expected in the FT-IR spectrum, typically between 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids. mdpi.com A strong, sharp C=O stretching vibration should appear around 1700-1730 cm⁻¹. mdpi.com

Imidazole Ring: The imidazole ring gives rise to several characteristic vibrations. C-H stretching modes on the ring appear above 3000 cm⁻¹. semanticscholar.org Ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ region. semanticscholar.orgacs.org The positions of these bands are sensitive to substitution and protonation state.

Alkyl Backbone: C-H stretching vibrations from the methyl and methine groups will be present in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the imidazole ring, which may be weak in the FT-IR spectrum. acs.org Surface-enhanced Raman spectroscopy (SERS) could be employed to study the molecule's interaction with metal surfaces, with the orientation of the molecule being inferred from the enhancement of in-plane versus out-of-plane vibrational modes. researchgate.nettandfonline.com Shifts in the C=O or O-H stretching frequencies upon interaction with other molecules or surfaces can provide direct evidence of hydrogen bonding.

Table 4: Predicted Principal Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3150 | C-H Stretch | Imidazole Ring |

| 2850 - 3000 | C-H Stretch | Isopropyl Group |

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |

| 1700 - 1730 | C=O Stretch | Carboxylic Acid |

| 1400 - 1600 | C=N, C=C Ring Stretches | Imidazole Ring |

| 1350 - 1450 | C-H Bend | Isopropyl Group |

| 1200 - 1300 | C-O Stretch / O-H Bend | Carboxylic Acid |

| 700 - 900 | C-H Out-of-plane Bend | Imidazole Ring |

Computational and Theoretical Investigations of 2 1h Imidazol 1 Yl 3 Methylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals.

Molecular Geometry and Electronic Properties:

The initial step in quantum chemical calculations involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Subsequent to geometry optimization, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylic acid group are expected to be electron-rich, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the imidazole ring and the carboxylic acid group would be electron-deficient.

Frontier Molecular Orbitals and Reactivity Descriptors:

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

| Parameter | Conceptual Definition | Calculated Value (Illustrative for a similar imidazole derivative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.79 eV |

Table 1: Illustrative Quantum Chemical Reactivity Descriptors. The values presented are hypothetical and representative of what might be expected for a molecule like this compound, based on calculations for similar imidazole-containing compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with its environment, such as a solvent.

Conformational Flexibility:

By simulating the motion of the atoms in the molecule over time, MD can explore the different conformations that this compound can adopt. The flexibility of the molecule is primarily determined by the rotation around its single bonds, particularly the bond connecting the imidazole ring to the chiral carbon and the bonds within the butanoic acid chain. The analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Solvent Effects:

MD simulations are particularly useful for studying the influence of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to observe the formation and breaking of hydrogen bonds between the solute and the solvent. For this compound, the imidazole nitrogen atoms and the carboxylic acid group are expected to be key sites for hydrogen bonding with water. The simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the molecule's hydration shell.

The root-mean-square deviation (RMSD) of the atomic positions over time is a common metric used to assess the stability of the molecule's conformation during the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium state. The root-mean-square fluctuation (RMSF) of individual atoms can identify the most flexible regions of the molecule.

| Simulation Parameter | Description | Typical Value |

| Force Field | A set of parameters describing the potential energy of the system. | GROMOS, AMBER, CHARMM |

| Solvent Model | A model representing the solvent molecules. | TIP3P, SPC/E for water |

| Simulation Time | The total time the system is simulated for. | 100 ns - 1 µs |

| Temperature | The temperature at which the simulation is run. | 300 K (room temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water.

Docking Studies with Biological Macromolecules (Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its binding mode and affinity to the active site of a biological macromolecule, such as an enzyme or a receptor. This information is invaluable for understanding its potential biological activity and for guiding the design of more potent analogues.

Predicting Binding Modes and Affinities:

Docking algorithms explore a vast number of possible binding poses of the ligand (this compound) within the binding site of the protein. Each pose is then scored based on a scoring function that estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds.

The results of a docking study are a set of predicted binding poses ranked by their scores. The top-ranked pose is considered the most likely binding mode. Analysis of this pose can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the imidazole ring could participate in π-π stacking interactions with aromatic residues in the binding site, while the carboxylic acid group could form salt bridges with positively charged residues.

Application in Drug Discovery:

Docking studies are a cornerstone of modern drug discovery. By virtually screening large libraries of compounds against a specific protein target, it is possible to identify potential drug candidates. For this compound, docking studies could be used to explore its potential as an inhibitor of a particular enzyme by predicting its ability to bind to the enzyme's active site and disrupt its function.

| Target Protein (Example) | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Human Carbonic Anhydrase II | 2CBE | -7.2 | His94, His96, Thr199 |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Histone Deacetylase 1 (HDAC1) | 1C71 | -6.8 | His142, Tyr306, Asp101 |

Table 3: Illustrative Docking Study Results for this compound with Various Protein Targets. The binding affinities and interacting residues are hypothetical and serve to demonstrate the type of information obtained from such studies.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic environment.

NMR Spectroscopy:

The chemical shifts of the ¹H and ¹³C nuclei in an NMR spectrum are highly sensitive to their local electronic environment. Quantum chemical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a good degree of accuracy. By comparing the predicted spectrum with the experimental spectrum, it is possible to confirm the structure of the molecule and to assign the signals to specific atoms. For this compound, the predicted chemical shifts would be distinct for the protons and carbons of the imidazole ring, the butanoic acid chain, and the methyl groups.

Infrared Spectroscopy:

IR spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of these modes. The predicted IR spectrum can be used to identify the characteristic functional groups present in the molecule. For this compound, characteristic peaks would be expected for the C=O and O-H stretching of the carboxylic acid group, the C-N stretching of the imidazole ring, and the C-H stretching of the alkyl groups.

| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value | Corresponding Functional Group |

| ¹H NMR | Chemical Shift (δ) | 7.8 ppm | Imidazole C2-H |

| ¹H NMR | Chemical Shift (δ) | 4.5 ppm | α-CH |

| ¹³C NMR | Chemical Shift (δ) | 175 ppm | Carboxylic Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift (δ) | 138 ppm | Imidazole C2 |

| IR | Vibrational Frequency (cm⁻¹) | ~1710 cm⁻¹ | C=O Stretch (Carboxylic Acid) |

| IR | Vibrational Frequency (cm⁻¹) | ~3000-3300 cm⁻¹ | O-H Stretch (Carboxylic Acid) |

Table 4: Illustrative Predicted Spectroscopic Parameters for this compound. These values are approximations based on typical ranges for the respective functional groups.

Reaction Mechanism Modeling

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound, including its synthesis. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and to identify the most favorable reaction pathway.

Synthesis of this compound:

A likely synthetic route to this compound involves the N-alkylation of imidazole with a suitable precursor derived from valine, such as a 2-halo-3-methylbutanoic acid derivative. Computational modeling can be used to study the mechanism of this Sₙ2 reaction.

The calculations would involve locating the transition state for the nucleophilic attack of the imidazole nitrogen on the α-carbon of the butanoic acid derivative. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This information can be used to predict the reaction rate and to understand the factors that influence the reaction's efficiency.

Modeling Reaction Pathways:

For a given reaction, there may be multiple possible pathways. Computational modeling can be used to evaluate the energetics of each pathway and to determine the most likely mechanism. For the N-alkylation of imidazole, for example, calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.

| Reaction Step | Description | Calculated Parameter | Illustrative Value |

| Reactants | Imidazole + 2-bromo-3-methylbutanoic acid | Relative Energy | 0.0 kcal/mol |

| Transition State | Sₙ2 transition state for N-alkylation | Activation Energy (ΔG‡) | +15 kcal/mol |

| Products | This compound + HBr | Reaction Energy (ΔG) | -10 kcal/mol |

Table 5: Illustrative Energetics for the Proposed Synthesis of this compound via N-alkylation. The values are hypothetical and represent the type of data obtained from reaction mechanism modeling.

Preclinical Investigation of Biological Interactions and Mechanistic Insights

Enzyme Inhibition and Activation Mechanisms (e.g., Metalloenzymes, Transferases)

While specific data on the direct interaction of 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid with metalloenzymes and transferases is limited, the broader class of imidazole-containing compounds is well-documented for its enzyme-inhibiting properties. For instance, a structurally related compound, 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid, has been identified as a potent inhibitor of thromboxane synthetase. nih.gov This suggests that the imidazole (B134444) moiety can play a crucial role in the inhibition of enzymes involved in key physiological pathways.

Furthermore, various imidazole derivatives have demonstrated inhibitory activity against other classes of enzymes. Studies have shown that certain acetylphenyl-substituted imidazolium (B1220033) salts are potent inhibitors of both acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), with Ki values in the nanomolar range. researchgate.net Specifically, some of these derivatives exhibited more potent inhibition of hCA II than the standard clinical drug Acetazolamide. researchgate.net The inhibitory mechanism of these compounds is often attributed to the coordination of the imidazole nitrogen with the metal center of the enzyme's active site or through other non-covalent interactions.

| Enzyme Class | Example of Inhibited Enzyme | Observed Effect of Imidazole Derivatives | Reference |

|---|---|---|---|

| Oxidoreductase | Thromboxane Synthetase | Potent inhibition by imidazole-containing indole-propanoic acid derivatives. | nih.gov |

| Hydrolase | Acetylcholinesterase (AChE) | Highly potent inhibition by acetylphenyl-substituted imidazolium salts. | researchgate.net |

| Lyase | Carbonic Anhydrase (hCA I and hCA II) | Significant inhibition by acetylphenyl-substituted imidazolium salts, in some cases exceeding the potency of standard inhibitors. | researchgate.net |

Receptor Binding and Ligand-Target Interactions

The imidazole scaffold is a common feature in ligands designed to interact with various receptors. Preclinical studies on imidazole derivatives have revealed significant binding affinities for a range of receptor types. For example, the benzimidazol-2(3H)-one derivative, CM398, has been identified as a highly selective sigma-2 receptor ligand. nih.gov This compound demonstrated a high affinity for the sigma-2 receptor with a selectivity ratio of over 1000-fold compared to the sigma-1 receptor. nih.gov

In other studies, phenylimidazolidin-2-one derivatives containing an imidazolylalkyl moiety have shown high affinity for the 5-HT3 receptor. nih.gov One such derivative, 1-(3,5-Dichlorophenyl)-3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-one, displayed a very high binding affinity with a Ki of 0.038 nM. nih.gov Furthermore, novel imidazodiazepines have been synthesized and evaluated for their selective binding to α5 GABAA receptors, indicating the potential for this class of compounds to modulate neurotransmitter systems. mdpi.com These findings underscore the versatility of the imidazole ring in facilitating specific ligand-target interactions.

| Receptor Target | Example Imidazole Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Sigma-2 Receptor | Benzo[d]imidazol-2(3H)-one | High selectivity and affinity (sigma-1/sigma-2 selectivity ratio > 1000). | nih.gov |

| 5-HT3 Receptor | Phenylimidazolidin-2-one | Very high binding affinity (Ki of 0.038 nM) for a specific derivative. | nih.gov |

| α5 GABAA Receptor | Imidazodiazepines | Demonstrated selective binding, suggesting potential for neuromodulation. | mdpi.com |

Modulatory Effects on Cellular Biochemical Pathways (In Vitro Models)

In vitro studies on various cancer cell lines have shown that imidazole derivatives can significantly modulate cellular biochemical pathways, leading to outcomes such as the induction of apoptosis and cell cycle arrest. While direct studies on this compound are not extensively reported, related imidazole compounds have been shown to interfere with critical signaling pathways. For instance, certain imidazole-based compounds have been observed to induce apoptosis in cancer cells, a process that is fundamental to the regulation of tissue homeostasis. The introduction of imidazole derivatives has been linked to the disruption of mitochondrial function and the activation of caspase cascades, which are key events in the apoptotic pathway.

Moreover, the anti-proliferative effects of some imidazole derivatives have been associated with their ability to arrest the cell cycle at different phases. This is often achieved by modulating the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The structural features of the imidazole ring allow these compounds to interact with various enzymes and receptors within the cell, thereby influencing a range of cellular processes. nih.gov

Investigation of Antimicrobial Activity Mechanisms (excluding efficacy/dosage)

The antimicrobial properties of imidazole derivatives are well-established, particularly their antifungal activity. The primary mechanism of action for many imidazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and disruption of membrane-bound enzymes, ultimately inhibiting fungal growth.

In the context of antibacterial activity, a study on imidazole and imidazolium salts derived from L-valine, a close structural analog of this compound, has provided mechanistic insights. mdpi.comnih.govresearchgate.net The antibacterial activity of these compounds is highly dependent on their lipophilicity, which can be modulated by the hydrophobic substituents on the imidazole ring. nih.gov It is proposed that these compounds interact with and disrupt the bacterial cell membrane, leading to cell lysis. mdpi.comnih.gov The accumulation of these molecules within the cell membrane is believed to be a key factor in their biocidal mechanism. mdpi.com

Role as a Building Block in Peptidomimetic Design and Biological Probes

The structural characteristics of this compound, being an amino acid with a heterocyclic side chain, make it a valuable building block in the design of peptidomimetics and biological probes. Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. The imidazole ring can serve as a bioisosteric replacement for other functional groups or as a scaffold to orient pharmacophoric elements in a desired three-dimensional arrangement.

For example, imidazo[1,2-a]pyridine-based scaffolds have been successfully incorporated into peptidic structures to create mimics of dipeptides in an extended conformation. nih.gov This approach has been used to develop inhibitors of protein kinases by mimicking the substrate's consensus sequence. nih.gov Furthermore, the use of heterocyclic scaffolds, including imidazoles, in solid-phase synthesis provides a powerful tool for the rapid generation of diverse libraries of peptidomimetic molecules for drug discovery. nih.gov The ability of the imidazole moiety to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a versatile component in the design of molecules that can effectively interact with biological targets.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies

The synthesis of imidazole-containing compounds has been a subject of extensive research, with a continuous drive towards more efficient, sustainable, and environmentally benign methodologies. nih.gov Traditional synthetic routes often involve multi-step processes with harsh reaction conditions. wjpsonline.com However, recent advancements are paving the way for more streamlined and greener alternatives.

Emerging synthetic strategies that could be applied to the production of 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid and its derivatives include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, increase product yields, and minimize the use of hazardous solvents in the synthesis of various imidazole (B134444) derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This methodology is increasingly being adopted for the synthesis of pharmaceutical intermediates.

Biocatalysis: The use of enzymes as catalysts in organic synthesis provides high selectivity and specificity under mild reaction conditions, offering a sustainable alternative to traditional chemical catalysts. The synthesis of chiral compounds like this compound could particularly benefit from the enantioselectivity of certain enzymes.

Solid-Phase Synthesis: This approach, where a reactant is bound to a solid support, simplifies purification processes and allows for the rapid generation of libraries of related compounds for screening purposes. researchgate.net

These modern synthetic techniques hold the promise of making the synthesis of this compound more efficient and scalable, which is a crucial step towards its potential therapeutic development.

Untapped Biological Targets and Pathways

The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine, and is known to interact with a variety of biological targets. wjpsonline.comwikipedia.org While the specific biological activities of this compound have not been extensively studied, its structural features suggest several potential avenues for investigation.

Some of the untapped biological targets and pathways for this compound could include:

Enzyme Inhibition: The imidazole moiety can act as a zinc-binding group, suggesting that this compound could be a potential inhibitor of zinc-containing enzymes, such as matrix metalloproteinases (MMPs) involved in cancer progression or angiotensin-converting enzyme (ACE) involved in blood pressure regulation. google.com

Receptor Modulation: Imidazole-containing compounds have been shown to interact with various receptors, including histamine (B1213489) receptors and adrenergic receptors. Further research could explore the potential of this compound to modulate the activity of these and other receptors.

Antimicrobial Activity: The imidazole nucleus is a common feature in many antifungal and antibacterial agents. nih.gov The potential of this compound as a novel antimicrobial agent warrants investigation, particularly in the context of rising antimicrobial resistance. citeab.com

Metabolic Pathways: Given its structural similarity to natural amino acids, this compound could potentially interfere with or modulate various metabolic pathways.

Systematic screening of this compound against a wide range of biological targets will be essential to uncover its full therapeutic potential.

Integration with Artificial Intelligence for Compound Design

The field of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning. These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates.

In the context of this compound, AI could be leveraged in several ways:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By learning from vast datasets of known active compounds, these models could generate derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic profiles.

Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of a compound based on its chemical structure. This would allow for the virtual screening of large libraries of derivatives and the prioritization of the most promising candidates for synthesis and experimental testing.

Target Identification: AI can analyze large-scale biological data to identify novel protein targets for a given compound or to propose new therapeutic indications for existing molecules.

The synergy between AI and traditional medicinal chemistry approaches will be crucial in unlocking the full therapeutic potential of this compound and its future analogs.

Development of Novel Analytical Techniques

The development of robust and sensitive analytical techniques is paramount for the characterization, quantification, and quality control of any new chemical entity. For a chiral compound like this compound, the separation and analysis of its enantiomers are of particular importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Future research in this area should focus on:

Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) will be crucial for the efficient separation and quantification of the enantiomers of this compound.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it an attractive technique for chiral separations. The development of new chiral selectors for CE will further enhance its utility.

Mass Spectrometry (MS): Advanced MS techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), will be essential for the structural elucidation and sensitive detection of the compound and its metabolites in biological matrices.

The availability of validated analytical methods is a prerequisite for preclinical and clinical studies.

Exploration in Advanced Biomaterials

The unique chemical properties of the imidazole group, such as its ability to participate in hydrogen bonding and coordinate with metal ions, make it an attractive functional moiety for the development of advanced biomaterials.

Potential applications of this compound in this field include:

Drug Delivery Systems: The compound could be incorporated into polymer-based drug delivery systems to enhance drug loading, control release kinetics, or target specific tissues.

Biocompatible Coatings: Imidazole-containing polymers can be used to create biocompatible coatings for medical devices and implants to improve their performance and reduce adverse reactions.

Tissue Engineering Scaffolds: The ability of the imidazole group to promote cell adhesion and proliferation could be exploited in the design of scaffolds for tissue engineering applications.

Biosensors: The specific binding properties of the imidazole moiety could be utilized in the development of novel biosensors for the detection of various analytes.

The exploration of this compound as a building block for advanced biomaterials could open up new and exciting avenues for its application beyond traditional pharmacology.

Q & A

Q. What are the established synthetic routes for 2-(1H-Imidazol-1-yl)-3-methylbutanoic acid, and what are their key reaction conditions?

The synthesis of imidazole-containing carboxylic acids often involves cyclization or substitution reactions. For example, Scheme 6 in describes the ring closure of 2-(1H-imidazol-1-yl)-2'-hydroxyacetophenones using paraformaldehyde in glacial acetic acid, yielding 3-(1H-imidazol-1-yl)chroman-4-ones with 45–70% efficiency. By-products like hydroxymethyl derivatives may form due to secondary formaldehyde reactions, necessitating purification via recrystallization (e.g., DMF/acetic acid mixtures). For amino acid derivatives, methods such as coupling reactions with Boc-protected intermediates ( ) or enzymatic resolution ( ) are applicable .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for determining crystal structures, especially for resolving stereochemistry (e.g., enantiomers in ). ORTEP-3 ( ) aids in visualizing thermal ellipsoids and molecular geometry.

- NMR : H and C NMR (e.g., ) confirm proton environments and carbon frameworks. For chiral centers, coupling constants and NOESY can resolve stereochemistry.

- Mass spectrometry : High-resolution MS validates molecular formulas .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized, and what are common side reactions?

Optimization strategies include:

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid in ) promote cyclization but may require controlled stoichiometry to minimize side reactions like hydroxymethylation.

- Temperature control : Refluxing in acetic acid (3–5 hours) balances reaction completion and decomposition risks ( ).

- Purification : Recrystallization from DMF/acetic acid ( ) or column chromatography removes by-products. Data from shows that yields drop below 45% if formaldehyde is in excess, highlighting the need for precise reagent ratios .

Q. What mechanisms underlie the corrosion inhibition properties of this compound derivatives?

demonstrates that 2-(phenylsulphonamido)-3-methylbutanoic acid inhibits mild steel corrosion in alkaline environments via:

- Adsorption : The compound forms a protective layer on the metal surface, blocking anodic/cathodic sites.

- Electrochemical effects : Polarization studies show reduced corrosion current density, indicating mixed-type inhibition.

- Theoretical modeling : Low energy gaps (DFT calculations) correlate with high inhibition efficiency, suggesting electron donation from imidazole rings to metal d-orbitals .

Q. How can structural ambiguities (e.g., enantiomerism or tautomerism) in imidazole derivatives be resolved experimentally?

- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., mentions enzymatic resolution).

- X-ray crystallography : Absolute configuration determination via anomalous scattering (SHELXL in ).

- Dynamic NMR : Detects tautomerism in imidazole rings by monitoring proton shifts under varying temperatures .

Methodological Challenges & Data Analysis

Q. What are the limitations of using SHELX software for refining structures of imidazole-containing compounds?

While SHELXL ( ) is robust for small-molecule refinement, challenges include:

- Disorder modeling : Imidazole rings may exhibit rotational disorder, requiring split-site occupancy refinement.

- Hydrogen bonding networks : Weak interactions (e.g., C–H⋯O) in carboxylic acid derivatives demand high-resolution data (<1.0 Å).

- Twinned crystals : SHELXL’s twin refinement tools are less intuitive than dedicated programs like PLATON .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be reconciled?

- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl), while X-ray provides solid-state conformation.

- Dynamic processes : Tautomerism or rotamerism in solution may explain discrepancies. Variable-temperature NMR or DFT calculations ( ) can validate equilibrium states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.